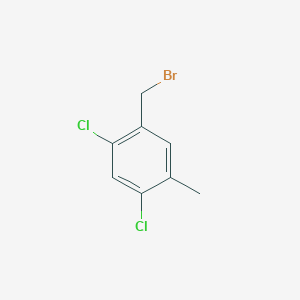

2,4-Dichloro-5-methylbenzyl bromide

CAS No.: 1803838-12-1

Cat. No.: VC2750856

Molecular Formula: C8H7BrCl2

Molecular Weight: 253.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803838-12-1 |

|---|---|

| Molecular Formula | C8H7BrCl2 |

| Molecular Weight | 253.95 g/mol |

| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-methylbenzene |

| Standard InChI | InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |

| Standard InChI Key | PFKQJQFLMAHFFV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)Cl)CBr |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)CBr |

Introduction

Chemical Identity and Structure

2,4-Dichloro-5-methylbenzyl bromide is a halogenated aromatic compound featuring a benzene ring with three key substituents: two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a bromomethyl group. Its chemical formula is C8H7BrCl2 with a molecular weight of 253.96 . The compound is registered under CAS number 1803838-12-1 .

The structural characteristics of 2,4-Dichloro-5-methylbenzyl bromide include:

-

A benzene ring serving as the core structure

-

Two chlorine atoms at positions 2 and 4

-

A methyl group at position 5

-

A bromomethyl (CH2Br) group attached to the benzene ring

This structure gives the compound unique chemical reactivity, particularly at the benzyl position where the bromine atom can readily participate in nucleophilic substitution reactions.

Physical and Chemical Properties

2,4-Dichloro-5-methylbenzyl bromide exhibits specific physical and chemical properties that influence its handling and applications. While direct data for this exact compound is limited in the search results, we can extrapolate some properties based on structurally similar compounds.

The physical properties of 2,4-Dichloro-5-methylbenzyl bromide include:

-

Physical state: Likely a crystalline solid at room temperature, similar to related benzyl bromides

-

Color: Presumed to be white to pale yellow, as observed with structurally similar benzyl bromides

The chemical properties may include:

-

Reactivity: High reactivity at the benzyl position due to the leaving group properties of bromide

-

Stability: Likely sensitive to light and moisture, as is common with many benzyl halides

-

Solubility: Probably soluble in common organic solvents such as chloroform, dichloromethane, and DMSO, with limited water solubility

Synthesis Methods

The synthesis of 2,4-Dichloro-5-methylbenzyl bromide typically involves bromination of the corresponding toluene derivative. Based on research with similar compounds, several methods have been developed for this synthesis.

One potential synthetic route can be extrapolated from the research on 2,5-dichlorobenzyl compounds, as reported in the Beilstein Journal of Organic Chemistry :

Bromination Reaction Methods

The bromination of 2,4-dichloro-5-methylbenzene (a substituted toluene) can be achieved using various reaction conditions. The following table summarizes potential bromination methods based on similar compounds:

| Method | Conditions | Expected Yield | Selectivity |

|---|---|---|---|

| Light-activated | Incandescent light, H2O2/HBr, H2O, 25°C, 6h | ~85% | High for monobromination |

| Heat-activated | Dark conditions, 75°C, 4h | ~63% | Moderate |

| Radical initiator | 3 mol% DBP or AMPA, 75°C, 4h | ~70-75% | Lower; risk of polybromination |

The light-activated method appears to offer the best combination of yield and selectivity for benzyl bromination reactions, and would likely be applicable to the synthesis of 2,4-Dichloro-5-methylbenzyl bromide .

Alternative Synthetic Approaches

Alternative methods might include:

-

The use of N-bromosuccinimide (NBS) in carbon tetrachloride with benzoyl peroxide as initiator

-

Bromination using molecular bromine in the presence of UV light

-

Bromination with copper(II) bromide in chlorinated solvents

Each method would require optimization for the specific substrate to maximize yield and purity.

Applications and Uses

2,4-Dichloro-5-methylbenzyl bromide has several significant applications, primarily in the field of pharmaceutical research and development.

Pharmaceutical Intermediates

The compound serves as a valuable pharmaceutical intermediate in the synthesis of various bioactive molecules . Its reactive benzyl bromide moiety makes it useful for:

-

Introduction of benzyl groups into target molecules

-

Formation of carbon-carbon bonds via coupling reactions

-

Synthesis of heterocyclic compounds with potential biological activity

Building Block in Organic Synthesis

The compound functions as a versatile building block for creating more complex structures. The presence of the benzyl bromide functionality allows for nucleophilic substitution reactions with various nucleophiles, including:

-

Amines to form benzylamine derivatives

-

Thiols to form thioethers

-

Alcohols to form ethers

-

Carboxylates to form esters

Research Applications

In research settings, 2,4-Dichloro-5-methylbenzyl bromide may be used in:

-

Structure-activity relationship studies

-

Development of chemical libraries for drug discovery

-

Synthesis of labeled compounds for mechanistic studies

Research Findings and Future Directions

Research involving 2,4-Dichloro-5-methylbenzyl bromide continues to evolve, with several potential areas for future investigation.

Structure-Activity Relationships

The specific arrangement of substituents in 2,4-Dichloro-5-methylbenzyl bromide (two chlorine atoms and a methyl group) may confer unique reactivity patterns compared to other benzyl bromides. These structural features could influence:

-

Selectivity in substitution reactions

-

Stability under various reaction conditions

-

Biological activity of derivatives

Synthetic Methodology Development

Ongoing research into more efficient and environmentally friendly synthesis methods for benzyl bromides may be applicable to 2,4-Dichloro-5-methylbenzyl bromide. Green chemistry approaches, such as those mentioned in the Beilstein Journal of Organic Chemistry for similar compounds, show promise for improving the sustainability of these synthetic processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume